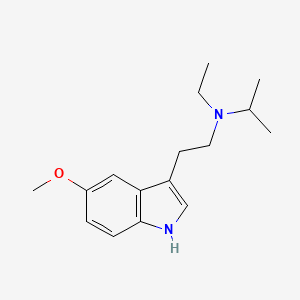

N-ethyl-N-isoprpyl-5-methoxy-tryptamine

Descripción general

Descripción

N-ethyl-N-isoprpyl-5-methoxy-tryptamine is a synthetic compound belonging to the class of tryptamines Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in regulating mood, cognition, and perception

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-isoprpyl-5-methoxy-tryptamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with an appropriate alkyl halide, followed by reductive amination to introduce the ethyl and propan-2-amine groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-N-isoprpyl-5-methoxy-tryptamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as Pd/C in the presence of H2 gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydroindole derivatives, and various substituted tryptamines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Structure-Activity Relationship

The structure-activity relationship (SAR) of tryptamines reveals that modifications to the amine groups can significantly influence their potency and selectivity at serotonin receptors. For instance, variations in the ethyl and isopropyl substitutions can enhance the affinity for 5-HT1A receptors while reducing activity at 5-HT2A receptors . This property is crucial for developing non-hallucinogenic therapeutic agents that target mood disorders.

Mental Health Disorders

Recent studies suggest that N-ethyl-N-isopropyl-5-methoxy-tryptamine may have applications in treating various mental health conditions, including:

- Depression: Clinical observations indicate that compounds like 5-MeO-DMT derivatives can induce rapid reductions in depressive symptoms .

- Anxiety Disorders: The anxiolytic-like effects observed in animal models suggest potential use in treating anxiety disorders through modulation of serotonin pathways .

Case Studies

Several case studies highlight the therapeutic promise of tryptamines:

- Post-Traumatic Stress Disorder (PTSD): A survey involving veterans indicated that compounds similar to N-ethyl-N-isopropyl-5-methoxy-tryptamine may help alleviate symptoms associated with PTSD, including suicidal ideation and cognitive impairment .

- Substance Use Disorders: Emerging evidence suggests that these compounds may assist in treating substance use disorders by modulating neurotransmitter systems involved in addiction .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction modulates the release of neurotransmitters, influencing mood, perception, and cognition. The molecular pathways involved include the activation of G-protein-coupled receptors, leading to downstream signaling cascades that affect neuronal activity .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Shares structural similarities but differs in the substitution pattern on the nitrogen atom.

N,N-Dimethyltryptamine (DMT): Another tryptamine derivative with a different substitution pattern, known for its psychoactive properties.

Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms, known for its hallucinogenic effects.

Uniqueness

N-ethyl-N-isoprpyl-5-methoxy-tryptamine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of tryptamines and their potential therapeutic applications .

Actividad Biológica

N-ethyl-N-isopropyl-5-methoxytryptamine (commonly referred to as 5-MeO-iPT) is a synthetic compound belonging to the tryptamine class, which has garnered attention for its psychoactive properties and potential therapeutic applications. This article provides an in-depth examination of its biological activity, focusing on pharmacological effects, structure-activity relationships, metabolism, and relevant case studies.

Overview of Tryptamines

Tryptamines are a class of compounds that share a common indole structure and are known for their diverse biological activities, particularly as ligands for serotonin receptors. The modifications in the tryptamine structure can significantly influence their pharmacological profiles.

Structure-Activity Relationship (SAR)

The biological activity of 5-MeO-iPT is closely related to its structural features. The compound is characterized by the following chemical structure:

- Molecular Formula : C13H18N2O

- Molar Mass : 218.29 g/mol

The presence of the methoxy group at the 5-position and ethyl and isopropyl substitutions at the nitrogen atoms are critical for its activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A.

Table 1: Structure-Activity Relationship of Tryptamines

| Compound | 5-HT1A Potency (EC50, nM) | 5-HT2A Potency (EC50, nM) | Selectivity Ratio (5-HT1A/5-HT2A) |

|---|---|---|---|

| 5-MeO-DMT | 25.6 | 45.0 | 1.76 |

| 5-MeO-iPT | TBD | TBD | TBD |

| LSD | TBD | TBD | TBD |

Note: TBD indicates that specific data for 5-MeO-iPT is still under investigation.

Pharmacological Profile

Research indicates that 5-MeO-iPT exhibits both agonistic and antagonistic properties at various serotonin receptors. Its primary action appears to be as a partial agonist at the 5-HT_2A receptor, which is implicated in mediating hallucinogenic effects.

Key Findings:

- Psychoactive Effects : In animal models, administration of 5-MeO-iPT has been shown to induce alterations in sensory perception and mood, similar to other psychedelics.

- Metabolism : A study utilizing ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry identified four metabolites of 5-MeO-iPT in mice, suggesting a complex metabolic pathway that could influence its pharmacokinetics and pharmacodynamics .

- Toxicological Effects : Research has demonstrated dose-dependent effects on motor and sensorimotor functions in mice, indicating potential neurotoxic effects at higher doses .

Case Studies

Several case studies have documented the effects of 5-MeO-iPT in human subjects, often highlighting its use in recreational contexts:

- Case Study on Intoxication : A reported case involved an individual experiencing severe agitation and hallucinations after consuming a high dose of 5-MeO-iPT. This underscores the need for caution regarding dosage and individual sensitivity.

- Therapeutic Potential : Some studies suggest that lower doses may offer therapeutic benefits without significant hallucinogenic effects, potentially positioning it as a candidate for further clinical research into non-hallucinogenic serotonergic agents .

Propiedades

IUPAC Name |

N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEQXDHSGNBFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704548 | |

| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850032-66-5 | |

| Record name | N-Ethyl-5-methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850032-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Meo-eipt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MEO-EIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8HT6UV7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is significant about the discovery of 5-MeO-EIPT?

A: The study identified 5-MeO-EIPT, a tryptamine derivative, for the first time in products being sold before the amendment of Japan's Pharmaceutical Affairs Law in 2007 []. This finding highlights the continuous emergence of new designer drugs, even in the face of legal controls. The emergence of 5-MeO-EIPT underscores the challenges in regulating psychoactive substances and the need for ongoing monitoring and research in this area.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.